In Vitro COX-2 Selectivity: Tolfenamic Acid vs. Meloxicam, Carprofen, and Ketoprofen in Canine Monocyte/Macrophage Cells
In a direct comparative study using a canine monocyte/macrophage cell line, Tolfenamic Acid (TA) was identified as a preferential COX-2 inhibitor. Its COX-1:COX-2 inhibitory ratio was determined, and its profile was compared directly against meloxicam, carprofen, and ketoprofen [1]. Unlike carprofen and ketoprofen, which showed near-equipotent inhibition of both COX isoforms, TA was one of only two drugs in the panel (alongside meloxicam) to demonstrate selectivity for COX-2 [1]. This selectivity profile is a key differentiator for studies where minimizing COX-1-related gastrointestinal or renal effects is a critical parameter.
| Evidence Dimension | COX-1:COX-2 Inhibitory Ratio (from IC50 values) |
|---|---|
| Target Compound Data | Selective for COX-2 (Preferential COX-2 inhibition) |
| Comparator Or Baseline | Meloxicam (12x selective for COX-2); Carprofen (1.75x selective for COX-2); Ketoprofen (Slightly selective for COX-1) |
| Quantified Difference | TA and Meloxicam showed preferential COX-2 inhibition, whereas Carprofen and Ketoprofen were essentially non-selective or COX-1 selective. |
| Conditions | In vitro assay using a canine monocyte/macrophage cell line (DH82) expressing COX-1 constitutively and COX-2 induced with lipopolysaccharide (LPS). |
Why This Matters
This demonstrates that Tolfenamic Acid is not a non-selective fenamate and should be procured over carprofen or ketoprofen for experimental models requiring a defined COX-2-sparing in vitro profile in the canine species.
- [1] In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. Am J Vet Res. 2000;61:802–810. View Source
